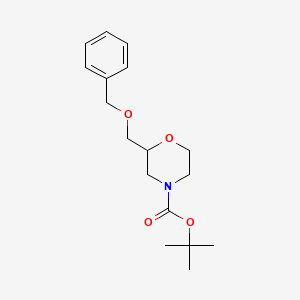
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C17H25NO4. It is a morpholine derivative, which is a type of heterocyclic amine. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and benzyl alcohol. One common method includes the following steps:
Formation of the Morpholine Derivative: Morpholine is reacted with formaldehyde and benzyl alcohol to form the benzyloxymethyl morpholine intermediate.
Protection of the Amine Group: The intermediate is then reacted with tert-butyl chloroformate to protect the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a benzyloxy group.
Tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate: Contains an aminomethyl group instead of a benzyloxy group.
Uniqueness
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is unique due to its benzyloxy group, which provides specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 2-(phenylmethoxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
InChI Key |
KECCCNNRVKAUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [[(1R)-1-methyl-2-(phenylmethoxy)ethoxy]methyl]-, bis(1-methylethyl) ester (9CI)](/img/structure/B8455910.png)
![(2-(Methylthio)benzo[d]thiazol-6-yl)methanamine](/img/structure/B8455926.png)
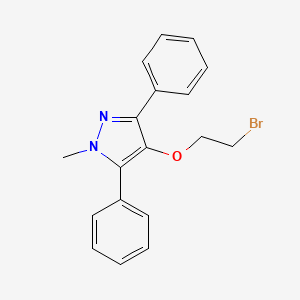
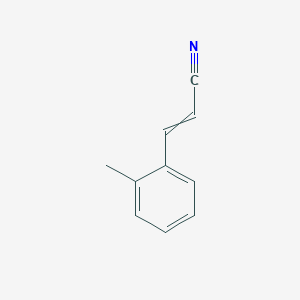
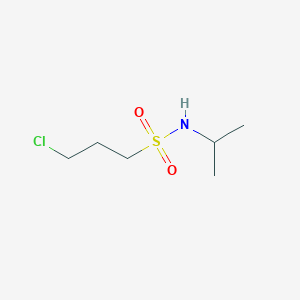

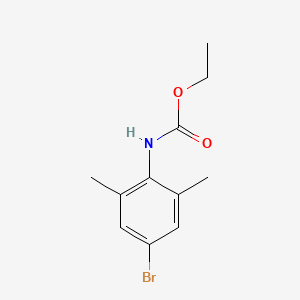
![4-[2-(Benzyloxy)ethyl]-6-fluoroquinolin-2(1H)-one](/img/structure/B8455956.png)
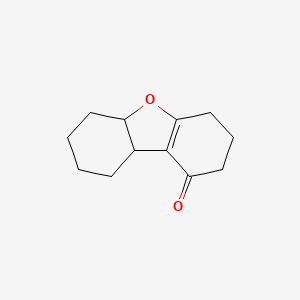
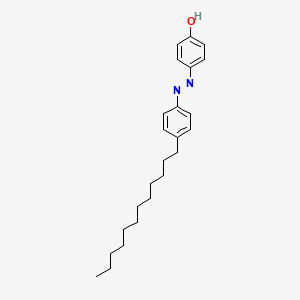
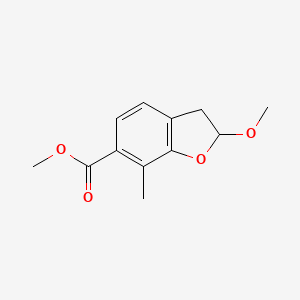
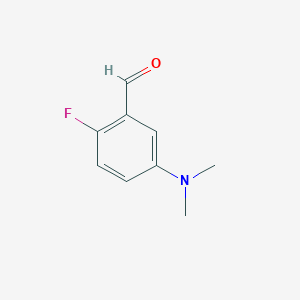
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-(3,4-dichlorophenyl)-](/img/structure/B8456026.png)
![N-[4-(1H-Imidazol-1-yl)butyl]benzenesulfonamide](/img/structure/B8456033.png)
